molecular formula C8H5F3N2S2 B13670861 7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

Cat. No.: B13670861
M. Wt: 250.3 g/mol
InChI Key: BJHFGFLJEJIKSH-UHFFFAOYSA-N
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Description

7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the introduction of a trifluoromethylthio group to the benzo[d]thiazole core. One common method involves the reaction of 2-aminobenzothiazole with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and material science .

Properties

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

IUPAC Name

7-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-5-3-1-2-4-6(5)14-7(12)13-4/h1-3H,(H2,12,13)

InChI Key

BJHFGFLJEJIKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)SC(=N2)N

Origin of Product

United States

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